molecular formula C18H18F3N3OS2 B4628034 2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Cat. No. B4628034
M. Wt: 413.5 g/mol
InChI Key: KEOBABBGECZGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Hydrazinecarbothioamides can be synthesized through the reaction of hydrazides with isothiocyanates or by condensation reactions involving thiosemicarbazides with aldehydes or ketones. For instance, new hydrazinecarbothioamides have been synthesized and evaluated for their antioxidant activity, demonstrating the versatility of these compounds in generating biologically active molecules (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often confirmed using various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, mass spectrometry, and sometimes X-ray crystallography. These techniques help establish the compounds' structures, providing insights into their potential reactivity and interactions with biological targets (Ubeid et al., 2021).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in various chemical reactions, leading to the formation of different heterocyclic compounds. These reactions include cyclization, alkylation, and condensation, showcasing the reactivity of these compounds and their utility in synthetic organic chemistry. For example, reactions with α-halogenated ketones in basic media afford new S-alkylated derivatives, indicating the potential for diverse chemical modifications (Ramadan, 2019).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamides, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical and pharmaceutical fields. These properties are determined using various analytical methods, contributing to understanding the compounds' behavior under different conditions.

Chemical Properties Analysis

Hydrazinecarbothioamide derivatives exhibit a range of chemical properties, including antioxidative, antimicrobial, and potential anticancer activities. These properties are explored through biochemical assays and structure-activity relationship studies, which help in identifying the functional groups responsible for the observed activities (Channar et al., 2019).

Scientific Research Applications

Antibacterial and Antioxidant Activities

Research into novel thiosemicarbazones has shown their promising applications as antibacterial and antioxidant agents. A study by Karaküçük-İyidoğan et al. (2014) demonstrated the synthesis and characterization of novel thiosemicarbazones with significant inhibition potency against Gram-positive pathogens and possess antioxidant activity, marking their potential in medical and pharmaceutical research Karaküçük-İyidoğan et al., 2014.

Corrosion Inhibition

In the field of materials science, derivatives have been investigated for their corrosion inhibition properties. Nataraja et al. (2011) explored the inhibition efficiency of certain thiosemicarbazone derivatives on steel in hydrochloric acid solutions, indicating their potential as cost-effective and efficient corrosion inhibitors for industrial applications Nataraja et al., 2011.

Anticonvulsant Properties

In pharmacological research, thiosemicarbazone derivatives have been synthesized and evaluated for their anticonvulsant activities. A study by Bhrigu et al. (2012) highlighted the design and synthesis of new benzimidazole derivatives with potent anticonvulsant results, suggesting the compound's utility in developing new therapeutic agents Bhrigu et al., 2012.

Organic Corrosion Inhibitors

Further research into the corrosion inhibition capabilities of thiosemicarbazone derivatives for mild steel in acidic environments has been conducted. Zaidon et al. (2021) analyzed the efficiency of benzaldehyde thiosemicarbazone derivatives, finding high inhibition efficiency, which underscores the significance of these compounds in protecting industrial materials Zaidon et al., 2021.

properties

IUPAC Name

1-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3OS2/c1-12-6-8-13(9-7-12)10-27-11-16(25)23-24-17(26)22-15-5-3-2-4-14(15)18(19,20)21/h2-9H,10-11H2,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOBABBGECZGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Reactant of Route 4
2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Reactant of Route 5
2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-{[(4-methylbenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.